molecular formula C14H14N2O2 B171349 2-(hydroxymethyl)-N'-phenylbenzohydrazide CAS No. 114068-91-6

2-(hydroxymethyl)-N'-phenylbenzohydrazide

Cat. No. B171349
M. Wt: 242.27 g/mol
InChI Key: LYXFJKXHZUSLMN-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N’-phenylbenzohydrazide is a chemical compound . The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The creation of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" derivatives involves several synthetic routes, including cyclization of o-phenylenediamine with glycolic acid to produce 2-hydroxymethylbenzimidazole, which can be further modified through interactions with arylsulfonyl chlorides in the presence of triethylamine. This process can lead to the formation of 1-arylsulfonyl-2-hydroxymethylbenzimidazoles and 1-arylsulfonyl-2-chloromethylbenzimidazoles, depending on the arylsulfonyl chlorides used and their quantities (Abdireimov et al., 2013).

Characterization Techniques : The characterization of these compounds involves various analytical techniques, including IR spectrometry, NMR spectrometry, mass spectrometry, and elemental analysis. These techniques help in confirming the structures of the synthesized compounds and in understanding their physicochemical properties (Danehchin & Esmaeili, 2021).

Applications in Medicinal Chemistry and Biology

Antimicrobial Activities : Several derivatives of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been investigated for their antimicrobial properties. For example, compounds synthesized from 2-hydroxybenzoylhydrazide have shown promising antibacterial activities against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis indicates that the presence of halogen groups on the phenyl ring enhances the antibacterial activities of these compounds (Lu Jun, 2012).

Antitumor Activities : The exploration of antitumor activities is another significant application. Compounds derived from "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been evaluated against various cancer cell lines, revealing potent anticancer activities. The studies suggest that specific modifications on the benzimidazole and hydrazone units can significantly enhance anticancer efficacy, demonstrating the potential of these compounds in cancer therapy (Zicheng Li et al., 2014).

Environmental and Material Science Applications

Photostability Studies : The photostability of related compounds, such as 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione, has been studied to understand their degradation pathways under light exposure. These studies are crucial for the development of stable and effective materials for various applications, including anticancer drugs (Silchenko et al., 2003).

Safety And Hazards

The safety data sheet for Tris(hydroxymethyl)aminomethane suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to avoid contact with eyes, skin, and clothing, and to ensure adequate ventilation when handling .

properties

IUPAC Name

2-(hydroxymethyl)-N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXFJKXHZUSLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360974
Record name 2-(hydroxymethyl)-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-N'-phenylbenzohydrazide

CAS RN

114068-91-6
Record name 2-(hydroxymethyl)-N'-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method adopted is disclosed in Wislicenus (Berichte 20 401). Phenyl hydrazine (27 ml) and phthalide (33 g ) were heated together at 70° to 80° C. for 3 hours. After cooling to 20° C. the solid product was stirred with ether (100 ml) and the product collected by filtration, washed with ether and recrystallised from 2-propanol. Yield 9.6 g (16%) melting point 170°-172° C.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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